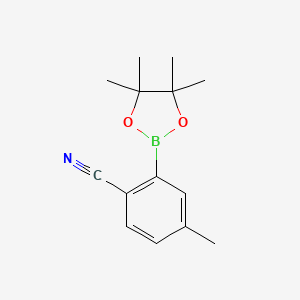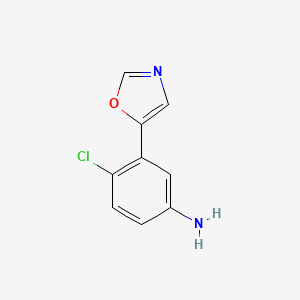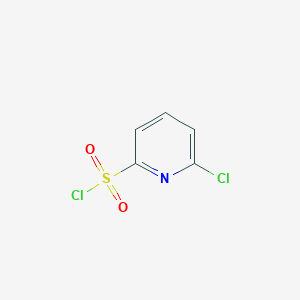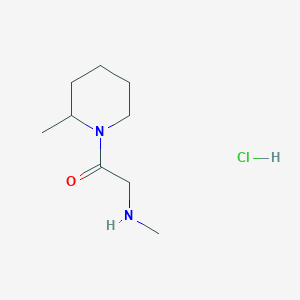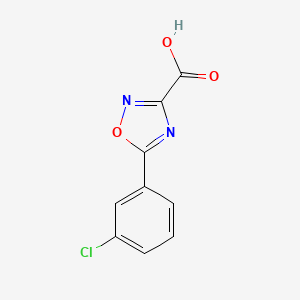
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Vue d'ensemble
Description
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid, also known as CP-DFPBA, is an organoboronic acid that has recently become a popular reagent in various scientific research applications. CP-DFPBA is a versatile reagent that can be used in a variety of organic syntheses, including the synthesis of organoboronic esters, diols, and amines. It has also been used in the synthesis of a variety of pharmaceuticals and bioactive compounds. In addition, CP-DFPBA has been used as a catalyst in a variety of reactions, including asymmetric hydrogenations and hydroborations. The versatility of CP-DFPBA makes it a valuable reagent for a wide range of scientific research applications.
Applications De Recherche Scientifique
Asymmetric Organocatalysis
Boronic acids have been used in asymmetric organocatalysis, demonstrating their utility in synthesizing enantiomerically enriched cycloaddition products. This application is significant for creating compounds with specific chirality, a crucial factor in pharmaceutical research and material science (Harmata et al., 2003).
Photovoltaic Performance
Boronic acid derivatives play a role in the development of organic solar cells. Their incorporation into acceptor-donor-acceptor (A-D-A) small molecules has been investigated to understand their impact on optical, electrochemical, and photovoltaic properties, contributing to the advancement of solar energy technologies (Ni et al., 2015).
Spectroscopic Characterization
The study of boronic acid compounds using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, provides insights into their structural and electronic properties. This information is essential for designing boronic acid derivatives with desired properties for applications in catalysis, sensor development, and material science (Karabacak et al., 2014).
Catalysis in Organic Synthesis
Arylboron compounds have been identified as acid catalysts in organic synthetic transformations. Their ability to act as both Lewis and Bronsted acids makes them versatile catalysts for a variety of chemical reactions, highlighting their importance in the development of new synthetic methodologies (Ishihara & Yamamoto, 1999).
Propriétés
IUPAC Name |
(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMZLGWOQDLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)


